molecular formula C₄₆H₅₅D₃N₄O₁₄S B1141025 Vincristine-d3 Sulfate CAS No. 1217854-24-4

Vincristine-d3 Sulfate

Katalognummer: B1141025
CAS-Nummer: 1217854-24-4
Molekulargewicht: 926.05
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vincristine sulfate is synthesized from the natural alkaloid vincristine, which is extracted from the periwinkle plant. The synthesis involves several steps, including the isolation of vincristine, followed by its conversion to the sulfate form. The deuterium labeling is achieved by incorporating deuterium atoms into the vincristine molecule during the synthesis process .

Industrial Production Methods: The industrial production of vincristine sulfate involves large-scale extraction from the periwinkle plant, followed by chemical synthesis and purification. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Vincristine-d3 sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various vincristine metabolites, which can be studied for their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

Vincristine-d3 sulfate has been instrumental in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion of vincristine. A notable study employed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify vincristine levels in mouse plasma. This research highlighted the compound's pharmacokinetic profile, demonstrating its utility in evaluating inter-individual variability in drug response and toxicity, particularly concerning vincristine-induced peripheral neuropathy .

Key Findings:

  • Calibration Curve : Linear up to 250 ng/mL with a lower limit of quantitation at 2.5 ng/mL.
  • Precision and Accuracy : Intra-day and inter-day precision were consistently below 15%, with accuracy ranging from 91.7% to 107% .

Therapeutic Efficacy

This compound is recognized for its enhanced therapeutic efficacy compared to conventional vincristine formulations. Research has demonstrated that vincristine sulfate liposome injection (VSLI), which incorporates this compound, exhibits superior antitumor activity in both in vitro and in vivo settings. In clinical trials, VSLI has shown an overall response rate of 35% and a complete response rate of 20% in patients with relapsed or refractory acute lymphoblastic leukemia (ALL) .

Clinical Trial Insights:

  • VSLI vs. Conventional Vincristine : VSLI demonstrated improved systemic release and better penetration into organs and bone marrow.
  • Safety Profile : No new or unexpected toxicities were observed during trials involving VSLI .

Innovative Drug Delivery Systems

Recent advancements in drug delivery systems have focused on enhancing the bioavailability and reducing the side effects associated with vincristine sulfate. Various formulations have been developed, including liposomes, nanoparticles, and niosomes.

Notable Formulations:

  • PEGylated Niosomes : These carriers have been shown to improve the therapeutic efficacy of vincristine sulfate while minimizing neurotoxicity. Studies indicate that encapsulating vincristine in PEGylated niosomes enhances its cytotoxic effects against lymphoma cells while reducing systemic toxicity .
  • Gold Nanoparticle Formulations : Research involving gold nanoparticles has demonstrated improved antitumor effects and biodistribution in tumor-bearing models compared to free vincristine sulfate .

Case Studies

Several case studies have documented the clinical implications of this compound. For instance, patients treated with vincristine have reported varying degrees of neurotoxicity, including peripheral neuropathy and seizures due to drug interactions. These reports underscore the necessity for careful monitoring during treatment regimens involving vincristine .

Case Study Highlights:

  • Patient Profiles : Documented cases include individuals with multiple myeloma and acute lymphoblastic leukemia experiencing significant adverse effects linked to vincristine administration.
  • Management Strategies : Treatment adjustments and supportive care measures were implemented to mitigate side effects while maintaining therapeutic efficacy .

Wirkmechanismus

Vincristine-d3 sulfate exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits the polymerization of microtubules, leading to the arrest of cell division at the metaphase stage. This mechanism disrupts the mitotic spindle formation, preventing cancer cells from proliferating . Additionally, vincristine may interfere with nucleic acid and protein synthesis by blocking the utilization of glutamic acid .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Vincristine-d3 Sulfate: this compound’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides valuable insights into the drug’s behavior in biological systems, aiding in the development of more effective cancer treatments .

Biologische Aktivität

Vincristine-d3 sulfate, a derivative of vincristine, is a vinca alkaloid that has garnered attention for its significant biological activity, particularly in oncology. This article provides an in-depth analysis of its mechanisms, pharmacokinetics, and biological effects, supported by relevant case studies and research findings.

Overview of this compound

This compound is an isotopically labeled variant of vincristine, which is derived from the periwinkle plant (Catharanthus roseus). It primarily functions as an antineoplastic agent, disrupting microtubule formation during cell division, thereby inhibiting mitosis. This compound is crucial for treating various malignancies, including acute lymphoblastic leukemia (ALL) and lymphomas.

The primary mechanism by which this compound exerts its antitumor effects involves binding to tubulin, a protein that forms microtubules. This binding prevents the polymerization of tubulin into microtubules, leading to:

  • Mitotic Arrest : Cells are halted in metaphase due to the inability to form a proper mitotic spindle.
  • Induction of Apoptosis : The disruption of microtubule dynamics triggers programmed cell death pathways in cancer cells .
  • Immunosuppression : Vincristine can also suppress bone marrow activity, leading to reduced leukocyte production .

Pharmacokinetics

This compound exhibits complex pharmacokinetics characterized by:

  • Absorption and Distribution : Following administration, over 90% of the drug is distributed into tissues within 15 to 30 minutes. The volume of distribution ranges from 57 to 420 L/m² .
  • Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5), affecting its clearance and efficacy .
  • Half-Life : The terminal half-life can vary significantly, ranging from 19 to 155 hours depending on individual patient factors .

Antitumor Activity

This compound has shown potent antitumor activity across various studies:

  • In Vitro Studies : Research indicates that vincristine induces apoptosis in human lymphoma cells by disrupting microtubule dynamics .
  • Animal Models : In murine studies, vincristine demonstrated significant efficacy against leukemia cell lines (L1210 and P388) when administered at equivalent doses compared to conventional formulations .

Toxicological Profile

While this compound is effective against tumors, it also has notable side effects:

  • Nephrotoxicity : Sub-chronic administration has been linked to renal damage through oxidative stress mechanisms. Increased serum creatinine and urea levels were observed alongside histopathological alterations in kidney tissues .
  • Neuropathy : A common adverse effect associated with vincristine treatment is peripheral neuropathy, which can significantly impact patient quality of life.

Case Studies

  • Clinical Efficacy in Relapsed ALL :
    • A study involving vincristine sulfate liposome injection (VSLI) reported an overall response rate of 35% in adults with relapsed or refractory ALL at a dose of 2.25 mg/m² per week. This formulation exhibited superior pharmacokinetics compared to standard vincristine, allowing for better organ penetration without increasing toxicity .
  • Comparative Studies on Pharmacokinetics :
    • Research comparing traditional vincristine with its liposomal formulation highlighted that VSLI provided slower systemic release and improved delivery to target tissues, enhancing therapeutic outcomes while minimizing adverse effects .

Eigenschaften

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1/i5D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTQHPDCURKLKT-XHFXVLIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@@]1(C[C@H]2C[C@](CN(C2)CCC3=C1NC4=CC=CC=C34)(CC)O)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.